molecular formula C9H16N2 B1329373 3-(Azepan-1-yl)propanenitrile CAS No. 937-51-9

3-(Azepan-1-yl)propanenitrile

Cat. No. B1329373
CAS RN: 937-51-9
M. Wt: 152.24 g/mol
InChI Key: GDQLRKPUJAWNNP-UHFFFAOYSA-N
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Description

“3-(Azepan-1-yl)propanenitrile” is a chemical compound with the CAS Number: 937-51-9. It has a molecular weight of 152.24 . The IUPAC name for this compound is 3-(1-azepanyl)propanenitrile .


Molecular Structure Analysis

The InChI Code for “3-(Azepan-1-yl)propanenitrile” is 1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2 . This indicates that the compound has a seven-membered azepane ring attached to a propanenitrile group.

Scientific Research Applications

PKB Inhibitors

Azepane derivatives have been studied for their potential as protein kinase B (PKB) inhibitors. These compounds, including azepane-based molecules, have been synthesized and evaluated for inhibitory activity against PKB and protein kinase A (PKA) (Breitenlechner et al., 2004).

Pharmacological Properties

Azepane-based compounds show diverse pharmacological properties. Over 20 azepane-based drugs have been FDA-approved, used for a range of diseases. These compounds have been explored for their potential in treating cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, among other applications (Zha et al., 2019).

Chemical Analysis and Identification

Research has been conducted on the identification and analysis of azepane isomers in various compounds, highlighting the significance of azepane structures in forensic toxicology and chemical analysis (Nakajima et al., 2012).

Ring Expansion Chemistry

Azepanes have been used in stereoselective ring expansion chemistry to create novel chiral-bridged azepanes. This research demonstrates the utility of azepanes in the development of new chemical structures (Wojaczyńska et al., 2012).

Ionic Liquids

Azepane-based compounds have been explored in the synthesis of new ionic liquids. These studies focus on the thermophysical properties of these ionic liquids and their potential applications in various fields (Muhammad et al., 2012).

Chemical Reactions and Coordination

Research on the effects of coordination on chemical reactions involving azepane-based structures provides insights into complex chemical processes, such as the aza-addition reaction (Falcón-León et al., 2014).

Environmental Applications

The degradation of azepane-related compounds in environmental settings, such as in aqueous solutions, has been studied. This research provides valuable information on the environmental impact and treatment of these compounds (Lai et al., 2013).

Safety And Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic. It has several hazard statements including H301, H312, H315, H319, H332, and H335, indicating toxicity if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(azepan-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQLRKPUJAWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239546
Record name Propionitrile, 3-(hexahydro-1H-azepin-1-yl)-
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Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Azepan-1-yl)propanenitrile

CAS RN

937-51-9
Record name Hexahydro-1H-azepine-1-propanenitrile
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Record name Propionitrile, 3-(hexahydro-1H-azepin-1-yl)-
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Record name 937-51-9
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Record name Propionitrile, 3-(hexahydro-1H-azepin-1-yl)-
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Record name 3-perhydroazepin-1-ylpropiononitrile
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Record name 3-(Hexamethyleneimino)propionitrile
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